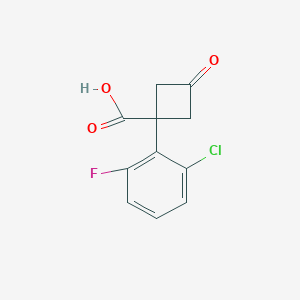

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H8ClFO3 |

|---|---|

Molecular Weight |

242.63 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H8ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3H,4-5H2,(H,15,16) |

InChI Key |

GLRXCENBVMPDDF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C2=C(C=CC=C2Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting from 3-Oxocyclobutane-1-carboxylic Acid Derivatives

One established approach involves the synthesis of 3-oxocyclobutane-1-carboxylic acid derivatives, which are then selectively halogenated and functionalized to introduce the 2-chloro-6-fluoro phenyl group.

- Preparation of 3-oxocyclobutane-1-carboxylic acid through cyclization of suitable precursors.

- Introduction of halogens (Cl, F) onto the aromatic ring via electrophilic aromatic substitution or via halogenation of pre-formed phenyl groups attached to the cyclobutane ring.

- Coupling of halogenated aromatic systems with the cyclobutane core through nucleophilic or electrophilic substitution.

Specific Synthesis Protocols

a. Cyclization of Aromatic Precursors

A typical route involves the cyclization of 2-chloro-6-fluorobenzoyl derivatives with cyclobutane precursors, followed by oxidation to introduce the carboxylic acid group.

b. Functionalization of the Aromatic Ring

Electrophilic halogenation of phenyl rings attached to cyclobutane is performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to selectively introduce Cl and F groups at desired positions.

c. Oxidation to Carboxylic Acid

The final step involves oxidation of the cyclobutanone or related intermediates to the corresponding carboxylic acid, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.

Specific Preparation Method from Patent Literature

Patent CN103467270A: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid Derivatives

A detailed patent describes the synthesis of 3-oxo cyclobutane-carboxylic acid via a multi-step process:

| Step | Description | Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Preparation of methyl triphenylphosphine iodide | Triphenylphosphine + methyl iodide in tetrahydrofuran (THF) | 92% yield |

| 2 | Formation of 3-benzylidene cyclobutanol | Reaction with phenyl aldehyde, n-Butyl Lithium, epoxy chloropropane | Purified via chromatography |

| 3 | Oxidation to 3-oxocyclobutane-1-carboxylic acid | Oxidative cleavage of the alcohol | Yield varies (~62%) |

Note: This method involves initial formation of cyclobutanol derivatives, followed by oxidation to the acid, with halogenation steps introduced later for specific halogenated derivatives.

Adaptation for 2-Chloro-6-fluorophenyl Substituents

To incorporate the 2-chloro-6-fluoro phenyl group, aromatic halogenation or coupling reactions are performed on the phenyl ring prior to or during the cyclobutane formation. This can involve:

- Electrophilic aromatic substitution with Cl₂ and F₂ reagents under controlled conditions.

- Cross-coupling reactions such as Suzuki or Stille coupling, using halogenated phenyl boronic acids or stannanes with cyclobutane intermediates.

Alternative Synthetic Routes

Cycloaddition Strategies

A promising route involves [2+2] cycloaddition of α,β-unsaturated carboxylic acids or their derivatives with suitable alkene partners bearing the halogenated phenyl group. This method allows direct formation of the cyclobutane ring with the desired substituents.

Radical Halogenation and Functionalization

Post-cyclization, radical halogenation using NCS or NBS can selectively introduce Cl and F groups onto the aromatic ring, followed by oxidation to the carboxylic acid.

Data Summary and Material Data Table

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Patent CN103467270A | Cyclobutanone derivatives | Triphenylphosphine, methyl iodide, phenyl aldehyde | Room temp to reflux | 62-92% | Multi-step, oxidation involved |

| Aromatic halogenation | Phenyl derivatives | NBS, NCS, F₂ | Controlled temperature | Variable | Selective halogenation |

| Cross-coupling | Halogenated phenyl boronic acids | Pd catalysts | Reflux in suitable solvents | High | Precise substitution pattern |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS 1339431-13-8)

- Structural Difference : The phenyl group is substituted at the 3-position with chlorine instead of the 2-chloro-6-fluoro substitution in the target compound.

- Impact: The 2,6-substitution in the target compound introduces steric hindrance and electronic effects (ortho/para-directing fluorine vs.

- Synthesis : Similar methods likely apply, but regioselective halogenation would be required to achieve the 2-chloro-6-fluoro configuration.

1-(3-Chlorophenyl)cyclobutanecarboxylic Acid (CAS 151157-55-0)

- Structural Difference : Lacks the 3-oxo group on the cyclobutane ring.

- Impact : The absence of the ketone reduces polarity and hydrogen-bonding capacity, which may decrease solubility and bioavailability compared to the target compound .

Analogues with Different Cycloalkane Cores

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile (CAS 214262-94-9)

- Structural Difference : Cyclopentane ring replaces cyclobutane, and a nitrile group substitutes the carboxylic acid.

- The nitrile group may confer metabolic resistance but lacks the acidic proton critical for interactions in NSAID-like drugs .

4-(2-Chloro-6-fluorophenyl)-pyrimidine Derivatives

- Structural Difference : A pyrimidine ring replaces the cyclobutane-carboxylic acid system.

Pharmacologically Active Analogues

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

- Structural Difference: Indolinone core instead of cyclobutane-carboxylic acid.

- Pharmacological Data : Acts as a lumiracoxib prodrug with reduced gastric ulceration (85% yield in synthesis). The carboxylic acid in the target compound may similarly serve as a bioisostere for COX-2 inhibition but requires in vitro validation .

- Analytical Methods : HPLC methods for quantification (linear range: 0.5–20 µg/mL, r² = 0.9999) could be adapted for the target compound .

Key Physicochemical Properties

Biological Activity

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with potential applications in medicinal chemistry due to its unique structural properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClFNO |

| Molecular Weight | 223.63 g/mol |

| IUPAC Name | This compound |

| InChI Key | XOOLTCMZTNJHRO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cell lines. For instance, studies demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings indicate its potential as an anti-inflammatory agent.

In Vivo Studies

Animal studies using Sprague Dawley rats have shown that administration of the compound at doses of 25 mg/kg and 50 mg/kg resulted in a marked reduction in inflammation markers in serum, alongside improvements in behavioral pain models. These results support the hypothesis that the compound may possess analgesic properties.

Case Studies

A recent case study examined the effects of this compound on a model of arthritis. The study involved administering the compound to arthritic rats over a period of four weeks. The results indicated a significant decrease in joint swelling and pain scores compared to control groups, suggesting a promising therapeutic role in chronic inflammatory conditions.

Toxicological Profile

Toxicity assessments reveal that the compound exhibits low toxicity levels. In sub-chronic toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg/day over a 90-day period. The no-observed-adverse-effect level (NOAEL) was determined to be above this dose, indicating a favorable safety profile for further development.

Comparative Analysis

To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds:

| Compound Name | Activity Profile |

|---|---|

| 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one | Exhibits moderate anti-inflammatory effects but with higher toxicity profiles. |

| (2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile | Demonstrates similar anti-inflammatory properties but lower bioavailability. |

Q & A

Basic: What synthetic routes are recommended for 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via cyclization of precursor aryl halides with cyclobutane intermediates. Key steps include:

- Friedel-Crafts acylation to introduce the cyclobutane ring.

- Halogenation (chloro/fluoro substitution) using reagents like SOCl₂ or Selectfluor™ under controlled temperatures (40–60°C) .

- Oxidation of the cyclobutane moiety with KMnO₄ or CrO₃ to form the ketone group .

Optimization Tips: - Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Adjust stoichiometry of halogenating agents to reduce byproducts (e.g., dihalogenated derivatives) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H (carboxylic acid, broad ~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 228.65 (calculated for C₁₁H₁₀ClFO₂) .

Advanced: How can computational modeling predict the reactivity of the cyclobutane ring and ketone group in this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD) Simulations:

- Predict solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions .

- Software Tools: Gaussian 16 or ORCA for DFT; VMD for visualization .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

- Hypothesis-Driven Analysis:

- Comparative Chromatography:

Basic: What are the recommended storage conditions to ensure the compound’s stability, and how does molecular structure influence degradation pathways?

Methodological Answer:

- Storage:

- Degradation Pathways:

Advanced: What strategies can be employed to study the compound’s interaction with biological targets (e.g., enzymes), given its stereochemical complexity?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Isotopic Labeling:

- Synthesize ¹⁸O-labeled carboxylic acid to track metabolic pathways via LC-MS .

- Surface Plasmon Resonance (SPR):

- Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.